molecular formula C26H61N6O12P3 B10855337 Cidofovir diphosphate tri(triethylamine)

Cidofovir diphosphate tri(triethylamine)

Cat. No.: B10855337
M. Wt: 742.7 g/mol
InChI Key: ACOWIDCBFHAIRH-GSUNZCPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cidofovir diphosphate tri(triethylamine) involves the phosphorylation of Cidofovir to form its diphosphate derivative. This is followed by the addition of triethylamine to stabilize the compound. The reaction conditions typically involve the use of phosphorylating agents and organic solvents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Cidofovir diphosphate tri(triethylamine) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cidofovir diphosphate tri(triethylamine) primarily undergoes phosphorylation and hydrolysis reactions. It is also involved in substitution reactions where it interacts with viral DNA polymerases .

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and organic solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .

Major Products Formed

The major product formed from these reactions is the diphosphate derivative of Cidofovir, which is the active form of the compound. This derivative is responsible for the antiviral activity of Cidofovir diphosphate tri(triethylamine) .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral agent that requires activation by viral kinases. .

    Ganciclovir: Similar to Acyclovir but with a broader spectrum of activity. .

Uniqueness

Cidofovir diphosphate tri(triethylamine) is unique in that it does not require activation by viral kinases, making it effective against kinase-deficient viral strains. Its selective inhibition of viral DNA polymerases and broad-spectrum activity against DNA viruses further distinguish it from other antiviral agents .

Properties

Molecular Formula

C26H61N6O12P3

Molecular Weight

742.7 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine

InChI

InChI=1S/C8H16N3O12P3.3C6H15N/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;3*1-4-7(5-2)6-3/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);3*4-6H2,1-3H3/t6-;;;/m0.../s1

InChI Key

ACOWIDCBFHAIRH-GSUNZCPGSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.